![molecular formula C20H19ClN2O4S B2539988 (E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate CAS No. 331461-98-4](/img/structure/B2539988.png)
(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate
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Description
(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate, also known as (E)-NSC-78860, is a novel, potent, and selective inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). It has been studied in vitro and in vivo for its potential therapeutic applications in various diseases.
Scientific Research Applications
- These complexes have been characterized using techniques like multinuclear NMR, Mössbauer spectroscopy, and IR spectroscopy .
- Notably, one of these complexes was found to form a macrocyclic tetramer in the solid state, with intriguing structural features .
- For instance, the organic single crystal of ((E)-(4-fluorophenylimino)methyl)naphthalen-2-ol (a derivative) exhibited efficient NLO properties, making it suitable for frequency conversion and optical limiting applications .
- For example, a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes were created, which could have implications in medicinal chemistry .
Organotin Complexes
Nonlinear Optical (NLO) Materials
Medicinal Chemistry
Coordination Chemistry
properties
IUPAC Name |
[(E)-(2-cyclohexylsulfanyl-5-nitrophenyl)methylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c21-16-8-6-14(7-9-16)20(24)27-22-13-15-12-17(23(25)26)10-11-19(15)28-18-4-2-1-3-5-18/h6-13,18H,1-5H2/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLQERPUFVACNE-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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